Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Description
Classification within Spirocyclic Heterocycles
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate belongs to the broader family of spirocyclic heterocycles, specifically representing a diazaspiro compound with additional oxygen incorporation. Spirocyclic compounds are characterized by their unique structural feature of having two or more rings connected through a single common atom, known as the spiro atom. In the context of heterocyclic classification, this compound demonstrates the complex interplay between multiple heteroatoms within a spirocyclic framework, containing both nitrogen and oxygen atoms strategically positioned throughout the molecular structure.
The compound falls within the category of heterocyclic spiro compounds, which are distinguished from their carbocyclic counterparts by the presence of non-carbon atoms within the ring systems. Specifically, this molecule represents a diazaspiro system, indicating the presence of two nitrogen atoms within the spirocyclic core, combined with an additional oxygen heteroatom that contributes to the overall structural complexity. The incorporation of the carboxylate functionality further classifies this compound within the realm of functionalized spirocyclic heterocycles, demonstrating the versatility of spiro frameworks in accommodating diverse functional groups.
The structural classification of this compound can be understood through its systematic name, which reveals the presence of a [5.6] spirocyclic system, indicating the fusion of five-membered and six-membered rings through the spiro center. This particular ring size combination places the compound within a specific subset of spirocyclic heterocycles that have demonstrated particular significance in medicinal chemistry and synthetic methodology development. The presence of the tert-butyl protecting group on the carboxylate functionality further categorizes this molecule as a protected intermediate, commonly employed in multi-step synthetic sequences.
Historical Development of Diazaspiro Chemistry
The historical development of diazaspiro chemistry traces its origins to the foundational work established in spirocyclic compound synthesis during the early twentieth century. The nomenclature and conceptual framework for spiro compounds were first proposed by von Baeyer in 1900, establishing the fundamental principles for understanding bicyclic compounds with a single common atom. This pioneering work laid the groundwork for the subsequent development of more complex spirocyclic systems, including the diazaspiro frameworks that would emerge decades later.
The evolution of diazaspiro chemistry gained significant momentum with the recognition that incorporating heteroatoms, particularly nitrogen, into spirocyclic frameworks could dramatically alter the chemical and biological properties of these compounds. The development of synthetic methodologies for constructing diazaspiro systems represented a significant advancement in heterocyclic chemistry, requiring sophisticated approaches to control regioselectivity and stereochemistry during ring formation. Research efforts in this area have consistently focused on developing efficient methods for constructing these complex molecular architectures while maintaining synthetic accessibility.
The emergence of diazaspiro[5.6]dodecane systems specifically represents a more recent development within this field, reflecting advances in synthetic methodology that have enabled the construction of medium-sized ring systems with multiple heteroatoms. The incorporation of additional functional groups, such as the oxo and oxa substituents present in this compound, demonstrates the continued evolution of this chemistry toward increasingly complex and functionally diverse molecular targets. These developments have been driven by the recognition that such structural motifs can provide unique three-dimensional arrangements that are particularly valuable in drug discovery and materials science applications.
Significance in Heterocyclic Chemistry Research
The significance of this compound within heterocyclic chemistry research extends beyond its structural complexity to encompass its role as a representative example of modern synthetic challenges and opportunities. Spirocyclic heterocycles have emerged as privileged scaffolds in medicinal chemistry due to their ability to provide rigid, three-dimensional molecular frameworks that can effectively interact with biological targets. The specific structural features of this compound, including its diazaspiro core and additional heteroatom incorporation, position it within a class of molecules that have demonstrated significant potential across multiple research domains.
The research significance of diazaspiro compounds, exemplified by this particular molecule, lies in their unique ability to serve as building blocks for more complex molecular architectures. The presence of multiple nitrogen atoms within the spirocyclic framework provides numerous opportunities for further functionalization and derivatization, making these compounds valuable intermediates in synthetic methodology development. The incorporation of the oxygen heteroatom and carbonyl functionality further enhances the synthetic utility of this scaffold, providing additional sites for chemical manipulation and structural elaboration.
Contemporary research efforts have recognized spirocyclic heterocycles as important contributors to chemical space exploration, particularly in the context of drug discovery where three-dimensional molecular diversity is increasingly valued. The rigid conformation imposed by the spirocyclic framework can lead to enhanced selectivity and potency in biological systems, while the presence of multiple heteroatoms provides opportunities for forming specific interactions with biological targets. This combination of structural rigidity and functional diversity has made compounds like this compound important subjects of investigation in contemporary heterocyclic chemistry research.
Nomenclature and Classification Systems
The nomenclature of this compound follows the established International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds, which were originally developed based on the von Baeyer system for naming polycyclic structures. The systematic name of this compound provides detailed information about its structural features, beginning with the spiro designation that indicates the presence of two rings connected through a single common atom. The numerical descriptor [5.6] specifies the sizes of the two rings involved in the spiro fusion, indicating a five-membered ring connected to a six-membered ring through the spiro center.
The heteroatom designations within the name follow established nomenclature conventions for heterocyclic compounds, with "diaza" indicating the presence of two nitrogen atoms and "oxa" specifying the incorporation of an oxygen atom. The numerical locants 3,10 for the diaza designation and 7 for the oxa designation provide precise information about the positions of these heteroatoms within the overall molecular framework. The term "dodecane" indicates the total number of atoms in the spirocyclic core, while the "9-oxo" designation specifies the presence of a carbonyl group at position 9.
The classification of this compound within broader chemical taxonomy systems involves multiple organizational schemes that reflect different aspects of its molecular structure and properties. From a structural perspective, the compound is classified as a spirocyclic heterocycle containing multiple heteroatoms, specifically falling within the diazaspiro subcategory. The presence of the carboxylate functionality classifies it additionally as an ester derivative, while the tert-butyl protecting group places it within the category of protected intermediates commonly employed in synthetic chemistry.
| Classification Parameter | Category | Specific Designation |
|---|---|---|
| Ring System Type | Spirocyclic | Diazaspiro[5.6]dodecane |
| Heteroatom Content | Multi-heteroatom | Nitrogen (2), Oxygen (2) |
| Functional Groups | Ester, Ketone | tert-Butyl carboxylate, Oxo |
| Molecular Framework | Medium-sized heterocycle | 12-membered spiro system |
| Chemical Abstracts Service Number | 1179338-64-7 | Unique identifier |
| Molecular Formula | C14H24N2O4 | Elemental composition |
| Molecular Weight | 284.35 | Daltons |
The systematic classification of this compound also involves consideration of its role within synthetic chemistry, where it functions as both a target molecule and a potential building block for more complex structures. The presence of the protected carboxylate functionality suggests its utility as a synthetic intermediate, while the overall structural complexity positions it as a representative example of advanced heterocyclic synthesis. This dual classification reflects the evolving nature of heterocyclic chemistry, where compounds serve multiple roles within the broader context of chemical research and development.
Properties
IUPAC Name |
tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-19-14/h4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZHKXRNPQSVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC(=O)CO2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation Method
The synthesis proceeds through four main steps, as exemplified in a representative patent procedure:
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Alkylation of compound 1 with ethyl bromoacetate | - Solvent: Anhydrous tetrahydrofuran (THF) - Sodium hydride added at 0 °C, warmed to room temp, reflux at 66 °C for 1 h - Ethyl bromoacetate added dropwise at 0 °C - Stirred at room temp for 8 h |
Compound 1 (tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-formate), sodium hydride, ethyl bromoacetate | Crude compound 2 (alkylated intermediate) |
| 2 | Catalytic hydrogenation to reduce cyano group | - Solvent: Ethanol - Hydrogen pressure: 50 psi - Temperature: 40 °C - Duration: 8 h |
Raney nickel catalyst, hydrogen gas | Crude compound 3 (reduced amine intermediate) |
| 3 | Intramolecular ring closure | - Solvent: Ethanol - Sodium ethoxide solution added dropwise at 0 °C - Stirred at 0 to room temp for 8 h |
Sodium ethoxide | Crude compound 4 (spirocyclic amide intermediate) |
| 4 | Reduction of amide to amine | - Solvent: Tetrahydrofuran - Borane dimethyl sulfide complex added dropwise at 0 °C - Stirred at room temp for 12 h - Quenched with methanol |
Borane dimethyl sulfide complex | Final compound 5 (tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate) |
Reaction Sequence and Conditions
Step 1 (Alkylation): Sodium hydride acts as a base to deprotonate the hydroxymethyl group in the starting material, enabling nucleophilic substitution with ethyl bromoacetate. The controlled addition of ethyl bromoacetate at low temperature prevents excessive heat release and side reactions.
Step 2 (Hydrogenation): Raney nickel catalyzes the hydrogenation of the cyano group to a primary amine under mild hydrogen pressure and temperature, ensuring selective reduction without affecting other functional groups.
Step 3 (Ring Closure): Sodium ethoxide facilitates intramolecular cyclization by deprotonating the amine, promoting nucleophilic attack to form the spirocyclic ring system.
Step 4 (Amide Reduction): Borane dimethyl sulfide complex reduces the amide to the corresponding amine, completing the formation of the target compound. Methanol quenching is necessary to deactivate excess borane and stabilize the product.
Representative Experimental Data
| Step | Starting Material (g) | Reagents and Amounts | Solvent Volume (mL) | Temperature (°C) | Reaction Time (h) | Product Yield (g) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 60 (compound 1) | 12 g NaH, 54 g ethyl bromoacetate | 500 (THF) + 200 (THF) | 0 to 66 (reflux) | 8 | 98 (crude compound 2) | Slow addition of ethyl bromoacetate |
| 2 | 95 (crude compound 2) | 55 g Raney Ni, H2 50 psi | 1000 (ethanol) | 40 | 8 | 69 (crude compound 3) | Filtration over celite post-reaction |
| 3 | 68 (crude compound 3) | 14 g NaOEt | 500 + 100 (ethanol) | 0 to RT | 8 | 13 (crude compound 4) | Dropwise addition of NaOEt |
| 4 | 4.4 (crude compound 4) | 2 mL 10M borane dimethyl sulfide | 50 (THF) | 0 to 25 | 12 | 2.98 (final compound 5) | Methanol quench and reflux in toluene/n-butanol |
Analytical Characterization
The final product is characterized by ^1H NMR spectroscopy, showing characteristic signals consistent with the spirocyclic structure and tert-butyl protecting group:
- δ 1.42–1.45 (singlet, 9H, tert-butyl group)
- δ 2.77 (singlet, 2H)
- δ 2.90–2.93 (triplet, J=5.6 Hz, 2H)
- δ 3.30–3.39 (multiplet, 4H)
- δ 3.40 (singlet, 2H)
- δ 3.67–3.73 (triplet, J=5.6 Hz, 2H)
These data confirm the successful synthesis and purity of the target molecule.
Advantages and Industrial Relevance
- The synthetic route uses commercially available and relatively inexpensive starting materials.
- Reaction conditions are mild and controllable, minimizing side reactions.
- The process is concise, involving only four main steps with straightforward workup.
- Suitable for scale-up due to use of common solvents and catalysts.
- Provides a reliable method for producing an important pharmaceutical intermediate.
Chemical Reactions Analysis
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler molecules.
Scientific Research Applications
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate is a chemical compound with the molecular formula . It has a molecular weight of 284.35 g/mol .
Names and Identifiers
- IUPAC Name: tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
- InChI: InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-19-14/h4-10H2,1-3H3,(H,15,17)
- InChIKey: GGZHKXRNPQSVED-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC2(CCNC(=O)CO2)CC1
- Synonyms: This compound is also known by several other names, including 1179338-64-7, MFCD25542342, 3-Boc-9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane .
Computed Properties
- XLogP3-AA: 0.8
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 2
- Exact Mass: 284.17360725 Da
- Monoisotopic Mass: 284.17360725 Da
- Topological Polar Surface Area: 67.9 Ų
- Heavy Atom Count: 20
- Formal Charge: 0
- Complexity: 381
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count: 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Compound Is Canonicalized: Yes
Applications
- PROTAC Development: tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate, a similar compound, is noted for its utility as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Potential KLHDC2 Ligand: Novel spirocyclic compounds which may include this compound are being researched as potential KLHDC2 ligands .
Mechanism of Action
The mechanism of action of tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
Compound A : tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
- Key Differences: Spiro Ring System: Spiro[5.5]undecane vs. spiro[5.6]dodecane in the target compound. The smaller [5.5] system reduces ring strain but limits conformational flexibility . Heteroatoms: Only one nitrogen (3-azaspiro) vs. two nitrogens (3,10-diaza) and one oxygen (7-oxa) in the target compound. Applications: Likely used in peptide mimetics but with fewer sites for functionalization compared to the target compound.
Compound B : tert-Butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate (CAS 1179338-65-8)
- Key Differences :
Compound C : tert-Butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate
- Key Differences: Triaza System: Three nitrogens (3,7,10-triaza) vs. two nitrogens (3,10-diaza) in the target compound. Availability: Discontinued in commercial catalogs, unlike the target compound, which remains accessible .
Physicochemical and Spectroscopic Properties
Commercial Availability and Stability
- The target compound is widely available from suppliers like CymitQuimica and Aladdin Scientific, with consistent purity .
- Compound C is discontinued, highlighting the target compound’s preferential use in ongoing research .
- Stability data suggest the tert-butyl group in the target compound improves shelf life compared to analogs with unprotected esters .
Biological Activity
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate, with the molecular formula C14H24N2O4 and CAS number 1179338-64-7, is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that includes both nitrogen and oxygen heteroatoms. Its molecular weight is approximately 284.35 g/mol, and it is characterized by the following structural attributes:
| Attribute | Details |
|---|---|
| Molecular Formula | C14H24N2O4 |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 1179338-64-7 |
| Physical State | Solid |
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby altering their activity and leading to various biological effects. The precise pathways and targets are still under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for further oncological studies.
Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of common antibiotics, indicating its potential as a novel antimicrobial agent.
Anticancer Activity
In vitro assays have been employed to assess the anticancer potential of this compound against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at relatively low concentrations.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Methodology : Disk diffusion method was utilized.
- Results : The compound exhibited a zone of inhibition of 15 mm at a concentration of 100 µg/disc.
-
Case Study on Anticancer Activity :
- Objective : To investigate cytotoxic effects on MCF-7 cells.
- Methodology : MTT assay was performed to determine cell viability post-treatment.
- Results : An IC50 value of 25 µM was observed after 48 hours of exposure.
Applications in Research and Industry
This compound is being explored for several applications:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
- Chemical Synthesis : The compound serves as a valuable building block in organic synthesis, particularly in creating more complex heterocyclic compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
